4-(2,2-Difluoroethoxy)iodobenzene
Overview
Description
4-(2,2-Difluoroethoxy)iodobenzene is an organic compound with the molecular formula C8H7F2IO It is a derivative of iodobenzene, where the iodine atom is substituted with a 2,2-difluoroethoxy group
Biochemical Analysis
Biochemical Properties
4-(2,2-Difluoroethoxy)iodobenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the formation of transient complexes that can alter the activity of the enzymes, either inhibiting or enhancing their function .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels. For example, the metabolism of this compound can lead to the production of reactive intermediates that may have biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects. The localization of this compound within cells is influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
This compound is localized to specific subcellular compartments, which can affect its activity and function. It has been found to localize to the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes. Targeting signals and post-translational modifications play a role in directing this compound to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)iodobenzene typically involves the reaction of iodobenzene with 2,2-difluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the iodine atom with the 2,2-difluoroethoxy group. Common bases used in this reaction include potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoarenes or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce iodoarenes.
Scientific Research Applications
4-(2,2-Difluoroethoxy)iodobenzene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of fluorinated drugs.
Material Science: It is utilized in the preparation of advanced materials with unique properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)iodobenzene involves its interaction with specific molecular targets. The 2,2-difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-iodobenzene
- 2,4-Difluoro-iodobenzene
- 3,5-Difluoro-iodobenzene
- Perfluoro-iodobenzene
Uniqueness
4-(2,2-Difluoroethoxy)iodobenzene is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2IO/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHKFFZUCQUBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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